N-[2-Amino-2-(4-fluorophenyl)ethyl]-N,N-dimethylamine
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Overview
Description
Scientific Research Applications
Proteolysis Targeting Chimeras (PROTACs)
“N-[2-Amino-2-(4-fluorophenyl)ethyl]-N,N-dimethylamine” could potentially be used in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a promising technology for modifying a protein of interest (POI) through protein degradation .
Histone Deacetylase-3 (HDAC3) Degrader
This compound was designed to work as a selective degrader of histone deacetylase-3 (HDAC3). HDAC3 plays an important role in the regulation of gene expression and cell proliferation .
Antiviral Activity
Indole derivatives, which could potentially include “N-[2-Amino-2-(4-fluorophenyl)ethyl]-N,N-dimethylamine”, have been found to possess antiviral activity .
Anti-inflammatory Activity
Indole derivatives have also been found to possess anti-inflammatory activity . This suggests that “N-[2-Amino-2-(4-fluorophenyl)ethyl]-N,N-dimethylamine” could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives have been found to possess anticancer activity . This suggests that “N-[2-Amino-2-(4-fluorophenyl)ethyl]-N,N-dimethylamine” could potentially be used in the treatment of various types of cancer.
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activity . This suggests that “N-[2-Amino-2-(4-fluorophenyl)ethyl]-N,N-dimethylamine” could potentially be used in the treatment of HIV.
Safety and Hazards
The safety information available indicates that “N-[2-Amino-2-(4-fluorophenyl)ethyl]-N,N-dimethylamine” is potentially dangerous. It has been assigned the GHS05 pictogram, indicating that it can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-(4-fluorophenyl)-N',N'-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2/c1-13(2)7-10(12)8-3-5-9(11)6-4-8/h3-6,10H,7,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPXWPIELFCMFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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